An In-Depth Technical Guide to the Chemical Properties of 1-(4-tert-Butylphenyl)ethanamine HCl
An In-Depth Technical Guide to the Chemical Properties of 1-(4-tert-Butylphenyl)ethanamine HCl
Abstract: This technical guide provides a comprehensive analysis of the chemical and physical properties of 1-(4-tert-Butylphenyl)ethanamine hydrochloride (HCl). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical data on the compound's molecular structure, spectroscopic profile, and safety protocols. It further offers expert insights into its synthetic pathway and relevance as a building block in medicinal chemistry, supported by detailed experimental procedures for key property determination.
Introduction and Molecular Overview
1-(4-tert-Butylphenyl)ethanamine HCl is a primary amine salt belonging to the phenethylamine class of compounds. Its structure is characterized by a benzene ring substituted at the para position with a bulky tert-butyl group and bearing a 1-aminoethyl side chain. The presence of a chiral center at the benzylic carbon (the carbon atom attached to both the phenyl ring and the amine group) means the compound can exist as two enantiomers, (R) and (S), or as a racemic mixture. This structural motif is of significant interest in pharmaceutical research, where phenethylamines are a well-established scaffold for neurologically active agents, and the tert-butyl group can impart favorable pharmacokinetic properties, such as increased lipophilicity and resistance to metabolic degradation.
This guide will elucidate the core chemical properties of the hydrochloride salt form, which is commonly used to improve the stability and aqueous solubility of the parent amine.
Physicochemical and Structural Properties
The functional utility of a chemical compound in a research or development setting is fundamentally dictated by its physical and chemical properties. The hydrochloride salt form enhances the compound's handling characteristics compared to the free base.
| Identifier / Property | Value / Description | Source(s) |
| IUPAC Name | 1-(4-tert-butylphenyl)ethan-1-amine hydrochloride | [1] |
| Synonyms | 1-(4-(tert-Butyl)phenyl)ethan-1-amine hydrochloride | [1][2][3] |
| CAS Number | 91552-71-5 | [1][4][5] |
| Molecular Formula | C₁₂H₂₀ClN | [1] |
| Molecular Weight | 213.75 g/mol | [1] |
| Appearance | White to off-white crystalline solid (typical for amine HCl salts). | |
| Melting Point | Data not consistently available in public literature; requires experimental determination (see Protocol 6.1). | |
| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol) and poorly soluble in non-polar organic solvents (e.g., hexanes, diethyl ether). | |
| Storage Conditions | Store at room temperature in a dry, well-ventilated place under an inert atmosphere.[1] Keep container tightly closed.[6][7] |
Chirality: The stereochemistry at the C1 position is a critical attribute. The biological activity of chiral molecules often resides in a single enantiomer. Therefore, the specific stereoisomer ((R), (S), or racemic) must be known and controlled for applications in drug development.
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is essential for verifying the identity, structure, and purity of 1-(4-tert-Butylphenyl)ethanamine HCl. The following are the expected characteristic signals based on its molecular structure.
| Technique | Expected Key Signals and Interpretation |
| ¹H NMR | Aromatic Protons: Two doublets (~7.4 ppm, J ≈ 8.5 Hz), corresponding to the AA'BB' system of the para-substituted benzene ring. Methine Proton (-CH(NH₃⁺)-): A quartet (~4.5 ppm) due to coupling with the adjacent methyl group. Ammonium Protons (-NH₃⁺): A broad singlet, which may be exchangeable with D₂O. Ethyl Methyl Protons (-CH₃): A doublet (~1.7 ppm) coupled to the methine proton. tert-Butyl Protons (-C(CH₃)₃): A sharp singlet (~1.3 ppm) integrating to 9 protons, a highly characteristic signal. |
| ¹³C NMR | Aromatic Carbons: Four signals expected; two for the substituted carbons (ipso and para) and two for the unsubstituted carbons. Methine Carbon (-CH-): Signal around 50-55 ppm. Ethyl Methyl Carbon (-CH₃): Signal in the aliphatic region (~20 ppm). tert-Butyl Carbons: Two signals; one for the quaternary carbon and one for the three equivalent methyl carbons. |
| FT-IR (ATR) | N-H Stretch: A very broad and strong band in the 2800-3100 cm⁻¹ region, characteristic of an ammonium (R-NH₃⁺) salt. C-H Stretch: Signals just below 3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (aromatic). Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region. |
| Mass Spec. (MS) | Analysis is performed on the free base. The expected (M+H)⁺ peak for the free amine (C₁₂H₁₉N) is at m/z 178.159.[8] A primary fragmentation pathway would be the benzylic cleavage to lose a methyl radical, resulting in a fragment at m/z 162. |
Synthesis Pathway and Rationale
A common and reliable method for synthesizing primary amines like 1-(4-tert-Butylphenyl)ethanamine is through the reductive amination of the corresponding ketone, 4'-tert-butylacetophenone. This process involves the formation of an imine intermediate, which is then reduced in situ to the desired amine.
Caption: Proposed synthetic workflow for 1-(4-tert-Butylphenyl)ethanamine HCl.
Causality in Experimental Choices:
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Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is often chosen because it is mild enough to not reduce the starting ketone but is highly effective at reducing the protonated imine intermediate, minimizing side reactions.
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Salt Formation: The final step involves dissolving the purified free base in a non-polar, anhydrous solvent like diethyl ether and adding a solution of HCl. The highly polar HCl salt is insoluble in this medium and precipitates out, providing a simple and effective method of purification and isolation.
Application Insights for Drug Development
The structural components of 1-(4-tert-Butylphenyl)ethanamine HCl each contribute to its potential as a valuable scaffold in medicinal chemistry. Understanding these relationships is key to designing novel therapeutics.
Caption: Structure-property relationships for the core molecular scaffold.
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Phenethylamine Core: This is a privileged scaffold that mimics endogenous neurotransmitters like dopamine and norepinephrine, making it a starting point for designing ligands for G-protein coupled receptors (GPCRs).
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tert-Butyl Group: This large, lipophilic group serves two primary purposes. First, it increases the molecule's overall lipophilicity, which can enhance its ability to cross the blood-brain barrier. Second, it acts as a metabolic shield, sterically hindering the para-position of the phenyl ring, a common site of oxidative metabolism by cytochrome P450 enzymes.
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Amine Group (HCl Salt): The primary amine is a key interaction point, capable of forming a salt bridge (ionic bond) with acidic residues (e.g., aspartic acid) in a receptor's binding pocket. The HCl salt form ensures the compound is predominantly ionized at physiological pH, which is crucial for aqueous solubility and formulation.
Safety, Handling, and Storage Protocols
Adherence to safety protocols is mandatory when handling any chemical reagent. Based on data for structurally related compounds, 1-(4-tert-Butylphenyl)ethanamine HCl should be handled with care.[6][7]
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Hazard Identification:
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Personal Protective Equipment (PPE):
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Handling:
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Storage:
Experimental Protocols
The following protocols describe standard, self-validating methods for determining key physicochemical properties.
Protocol: Melting Point Determination (Capillary Method)
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Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle.
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Capillary Loading: Load a small amount of the powdered sample into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.
-
Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.
-
Measurement (Rapid Scan): Heat the sample rapidly (10-20 °C/min) to get an approximate melting range.
-
Measurement (Accurate Scan): Allow the apparatus to cool. Using a new sample, heat rapidly to within 20 °C of the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.
-
Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂. A pure compound should have a sharp melting range (≤ 2 °C).
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
-
System Preparation: Add an excess amount of the compound to a known volume of purified water (e.g., 10 mL) in a sealed glass vial at a constant temperature (e.g., 25 °C). The excess solid should be clearly visible.
-
Equilibration: Agitate the vial using a mechanical shaker or stirrer for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.
-
Phase Separation: Allow the suspension to settle. Alternatively, centrifuge the sample to pellet the undissolved solid.
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Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution).
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Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.
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Calculation: Calculate the original concentration in the saturated solution, typically expressed in mg/mL or mol/L. This value represents the aqueous solubility.
Conclusion
1-(4-tert-Butylphenyl)ethanamine HCl is a chiral primary amine with well-defined structural and spectroscopic characteristics. Its physicochemical properties, driven by the phenethylamine core, a sterically demanding tert-butyl group, and its formulation as a hydrochloride salt, make it a compound of significant interest. As a synthetic building block, it offers a robust scaffold for the development of novel molecules in medicinal chemistry, particularly for neurologically active agents. Proper handling and storage, in accordance with established safety guidelines, are essential for its effective and safe use in a research environment.
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